(4S)-4-Benzyl-L-proline hcl
CAS No.: 82087-73-8; 83623-77-2
Cat. No.: VC6120922
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82087-73-8; 83623-77-2 |
|---|---|
| Molecular Formula | C12H16ClNO2 |
| Molecular Weight | 241.72 |
| IUPAC Name | (2S,4S)-4-benzylpyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO2.ClH/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11-;/m0./s1 |
| Standard InChI Key | GPWGPOYNAWMDDN-ACMTZBLWSA-N |
| SMILES | C1C(CNC1C(=O)O)CC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
(4S)-4-Benzyl-L-proline hydrochloride (CAS: 83623-77-2; alternative CAS: 1312603-46-5) has the molecular formula C₁₂H₁₆ClNO₂ and a molar mass of 241.72 g/mol . The compound exhibits a specific optical rotation of (c = 1 in methanol) , confirming its chiral nature. The IUPAC name, (2S,4S)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride, reflects the stereochemistry at both the 2- and 4-positions of the pyrrolidine ring .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 83623-77-2, 1312603-46-5 | |
| Molecular Formula | C₁₂H₁₆ClNO₂ | |
| Molecular Weight | 241.72 g/mol | |
| Optical Rotation | ||
| IUPAC Name | (2S,4S)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride |
The benzyl group at the 4-position enhances hydrophobicity, facilitating interactions with lipid membranes, while the protonated amine (due to HCl) improves solubility in polar solvents .
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves:
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Benzylation of L-Proline: L-proline undergoes alkylation with benzyl bromide under basic conditions to introduce the benzyl group.
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Esterification and Resolution: The carboxylic acid is protected as a benzyl ester, followed by chiral resolution to isolate the (4S) diastereomer .
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Hydrochloride Formation: Treatment with hydrochloric acid yields the final hydrochloride salt .
Critical parameters include temperature control (<0°C during benzylation) and use of chiral auxiliaries to achieve enantiomeric excess >98% .
Analytical Characterization
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NMR: H NMR (400 MHz, D₂O): δ 7.35–7.25 (m, 5H, Ar-H), 4.42 (s, 1H, CH), 3.65–3.55 (m, 2H, CH₂), 2.95–2.80 (m, 1H, CH), 2.20–1.90 (m, 3H, CH₂) .
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HPLC: Purity ≥95% confirmed via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Physicochemical Properties
Solubility and Stability
The compound is freely soluble in water (up to 50 mg/mL) and methanol but exhibits limited solubility in apolar solvents like hexane . Stability studies indicate no decomposition under inert atmospheres at -20°C for >2 years .
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 215–218°C (decomposes) | |
| Solubility in Water | 50 mg/mL | |
| Storage Conditions | -20°C, inert atmosphere |
Applications in Research and Industry
Peptide Synthesis
The benzyl group stabilizes transition states in cyclization reactions, enabling synthesis of cyclic peptides with enhanced metabolic stability . For example, it is used in the preparation of somatostatin analogs for oncology research .
Pharmaceutical Development
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Neurological Agents: The compound’s blood-brain barrier permeability facilitates development of neuropeptide-based therapies for Alzheimer’s and Parkinson’s diseases .
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Anticancer Drugs: Incorporation into proteasome inhibitors enhances target specificity .
Asymmetric Catalysis
As a chiral catalyst, it induces enantioselectivity in aldol reactions (up to 90% ee) . A representative reaction is:
| Supplier | Quantity | Price (USD) | Purity | CAS Number |
|---|---|---|---|---|
| Thermo Scientific | 250 mg | 390 | 95% | 1279049-67-0 |
| Parchem | 1 g | 1,086 | 98% | 1312603-46-5 |
| AK Scientific | 1 g | 778.96 | 95% | 83623-77-2 |
Suppliers emphasize adherence to cGMP standards for pharmaceutical-grade material .
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